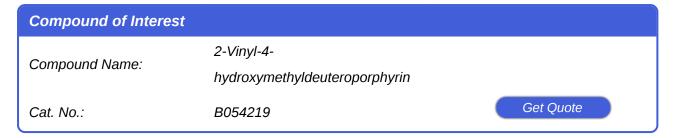


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Spectroscopic Analysis of 2-Vinyl-4hydroxymethyldeuteroporphyrin IX: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX, a naturally occurring porphyrin derivative with significant potential in biomedical research and drug development.[1] While specific quantitative spectral data for this particular molecule is not extensively published, this document outlines the expected spectroscopic characteristics based on the well-established behavior of deuteroporphyrin derivatives. Detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy are provided.

Introduction to 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX, with the molecular formula $C_{33}H_{34}N_4O_5$ and a molecular weight of 566.65 g/mol , belongs to the deuteroporphyrin class of tetrapyrroles.[1] Its structure features a vinyl group and a hydroxymethyl group at positions 2 and 4 of the porphyrin macrocycle, respectively. These peripheral substituents significantly influence its electronic properties and biological activity.



Porphyrin derivatives are widely investigated for their applications in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[2][3][4][5] In PDT, a photosensitizer, such as a porphyrin, is administered and accumulates in target tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS) that induce cell death.[3][5] The spectroscopic properties of these photosensitizers are paramount to their efficacy, governing their light absorption and ability to generate ROS.

Furthermore, **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX has been utilized as an internal standard in analytical methods, particularly in mass spectrometry-based studies of porphyrin profiles in biological samples. This application underscores the need for a thorough understanding of its spectroscopic behavior for accurate quantification.

Spectroscopic Characterization

The conjugated 18 π -electron system of the porphyrin macrocycle gives rise to distinct and characteristic spectroscopic signatures. The following sections detail the expected NMR, mass spectrometry, UV-Vis, and fluorescence data for **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX.

Note: The quantitative data presented in the following tables are hypothetical and based on typical values observed for structurally similar deuteroporphyrin IX derivatives. They are intended to serve as a guide for researchers in interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of porphyrins. The large ring current of the aromatic macrocycle results in a wide chemical shift dispersion in the ¹H NMR spectrum, with the inner NH protons appearing at very high field (negative ppm values) and the peripheral meso-protons at a very low field.

Table 1: Hypothetical ¹H and ¹³C NMR Data for **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX



| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³ C Chemical Shift (δ, ppm) |
|-----------------|--|--|
| Macrocycle | | |
| meso-H | 9.5 - 10.5 | 95 - 105 |
| β-pyrrole-H | 8.5 - 9.5 | 135 - 148 |
| NH | -2.0 to -4.0 | - |
| Side Chains | | |
| -CH=CH2 (vinyl) | 8.0 - 8.5 (-CH=) 6.0 - 6.5 (=CH ₂) | 128 - 132 (-CH=) 120 - 125 (=CH ₂) |
| -CH₂OH | 5.0 - 5.5 | 60 - 65 |
| -CH₃ | 3.5 - 4.0 | 12 - 15 |
| -CH2CH2COOH | 4.0 - 4.5 (-CH ₂ -) 3.0 - 3.5 (- CH ₂ COOH) | 35 - 40 (-CH ₂ -) 20 - 25 (- CH ₂ COOH) |
| -СООН | 11.0 - 12.0 | 170 - 175 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common soft ionization technique for porphyrins. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways, which typically involve the loss of peripheral substituents.

Table 2: Hypothetical Mass Spectrometry Data for **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX



| Ion | Hypothetical m/z | Description |
|-------------------------------------|------------------|--|
| [M+H]+ | 567.25 | Protonated molecular ion |
| [M+Na]+ | 589.23 | Sodium adduct |
| [M+H-H ₂ O] ⁺ | 549.24 | Loss of water from the hydroxymethyl group |
| [M+H-CH ₂ OH]+ | 536.24 | Loss of the hydroxymethyl radical |
| [M+H-COOH]+ | 522.24 | Loss of a carboxylic acid group |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of porphyrins is dominated by two types of bands originating from π - π * transitions: the intensely absorbing Soret band (or B-band) in the near-UV region (around 400 nm) and the weaker Q-bands in the visible region (500-700 nm). The number and position of the Q-bands are sensitive to the symmetry of the porphyrin and its peripheral substituents.

Table 3: Hypothetical UV-Vis Spectroscopic Data for **2-Vinyl-4- hydroxymethyldeuteroporphyrin** IX in a Neutral Organic Solvent

| Band | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M ⁻¹ cm ⁻¹) |
|-----------|------------------------|---|
| Soret (B) | 405 | 250,000 |
| Q(IV) | 505 | 15,000 |
| Q(III) | 540 | 12,000 |
| Q(II) | 575 | 8,000 |
| Q(I) | 630 | 5,000 |

Fluorescence Spectroscopy



Porphyrins are typically fluorescent, emitting light in the red region of the spectrum upon excitation at wavelengths corresponding to their absorption bands. The fluorescence properties, including the quantum yield and lifetime, are crucial for their application as photosensitizers and in fluorescence imaging.

Table 4: Hypothetical Fluorescence Spectroscopic Data for **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX in a Neutral Organic Solvent

| Parameter | Hypothetical Value |
|-------------------------|---|
| Excitation Maximum (nm) | 405 (Soret), 505, 540, 575, 630 (Q-bands) |
| Emission Maxima (nm) | 635, 700 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

• General Considerations: Porphyrins are susceptible to aggregation in aqueous solutions, which can significantly affect their spectroscopic properties. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of chloroform and methanol. For NMR analysis, deuterated solvents (e.g., CDCl₃, DMSO-d₆) should be used. To minimize aggregation in NMR samples, the addition of a small amount of trifluoroacetic acid (TFA) can be beneficial. All solutions should be protected from light to prevent photodegradation.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 1-5 mg of 2-Vinyl-4hydroxymethyldeuteroporphyrin IX in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ with a small amount of CD₃OD for solubility).
- ¹H NMR Acquisition:



- Acquire a standard one-dimensional ¹H NMR spectrum.
- Set a spectral width that encompasses the range from -5 to 12 ppm.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set a spectral width of approximately 0 to 200 ppm.
 - A longer acquisition time and a higher sample concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (uHPLC-MS)

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
 - Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 30-40 °C.
- Mass Spectrometry Conditions (ESI-positive mode):
 - Ion Source: Electrospray ionization (ESI).



o Polarity: Positive.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Temperature: 300-400 °C.

Scan Range: m/z 100-1000.

 For MS/MS, select the precursor ion (e.g., m/z 567.25) and apply a suitable collision energy to induce fragmentation.

UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of 2-Vinyl-4hydroxymethyldeuteroporphyrin IX in a suitable solvent (e.g., DMF, DMSO, or chloroform)
 in a quartz cuvette. The concentration should be adjusted to yield a Soret band absorbance
 of approximately 1.
- Measurement:
 - Record a baseline spectrum of the solvent.
 - Measure the absorbance spectrum of the sample from approximately 300 to 800 nm.
- Data Analysis: Identify the λmax of the Soret and Q-bands. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

- Sample Preparation: Prepare a very dilute solution of the porphyrin in a suitable solvent in a fluorescence cuvette. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
- Excitation Spectrum:



- Set the emission monochromator to the wavelength of maximum fluorescence (e.g., 635 nm).
- Scan the excitation monochromator over a range that includes the Soret and Q-bands (e.g., 350-630 nm).
- Emission Spectrum:
 - Set the excitation monochromator to a wavelength of strong absorption (e.g., the Soret band maximum, ~405 nm).
 - Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).
- Data Analysis: Identify the excitation and emission maxima.

Visualizations

The following diagrams illustrate a key application and an experimental workflow relevant to the analysis of **2-Vinyl-4-hydroxymethyldeuteroporphyrin** IX.

Caption: Mechanism of Photodynamic Therapy.

Caption: Spectroscopic Analysis Workflow.

Conclusion

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX is a molecule of significant interest in the fields of biomedical research and drug development. A thorough understanding of its spectroscopic properties is essential for its application as a photosensitizer in photodynamic therapy and its use as an internal standard in analytical methods. This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of this porphyrin derivative. While specific quantitative data remains to be fully documented in the public literature, the information presented here serves as a valuable resource for researchers working with this and related porphyrin compounds, enabling them to design and interpret their experiments effectively. Further



research to fully characterize this molecule will undoubtedly contribute to the advancement of porphyrin-based technologies.

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References

- 1. scbt.com [scbt.com]
- 2. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic therapy in dermatology with porfimer sodium and benzoporphyrin derivative: an update PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications PMC [pmc.ncbi.nlm.nih.gov]
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